molecular formula C14H16Ge B179478 Dimethyl(diphenyl)germane CAS No. 7301-42-0

Dimethyl(diphenyl)germane

Cat. No. B179478
CAS RN: 7301-42-0
M. Wt: 256.9 g/mol
InChI Key: QTOKZEXKYJMZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Dimethyl(diphenyl)germane consists of a germanium atom bonded to two methyl groups and two phenyl groups . The InChI string for Dimethyl(diphenyl)germane is InChI=1S/C14H16Ge/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 . The Canonical SMILES representation is CGe(C1=CC=CC=C1)C2=CC=CC=C2 .


Physical And Chemical Properties Analysis

Dimethyl(diphenyl)germane has a molecular weight of 256.91 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 0 . It has a rotatable bond count of 2 . The exact mass is 258.0463783 g/mol and the monoisotopic mass is also 258.0463783 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 15 .

Scientific Research Applications

  • Polymer Synthesis : Dimethyl(diphenyl)germane is used in the synthesis of poly(esters) containing silicon and germanium. These polymers are synthesized from diacids and diphenols containing Si or Ge, including bis(4-hydroxyphenyl)-dimethyl-germane. The research focuses on the characterization of these polymers using spectroscopic methods (Tagle, Diaz, Vega, & Valenzuela, 2003).

  • Organometallic Synthesis : Dimethyl(diphenyl)germane plays a role in the synthesis of new 1,3-dilithiopropanes. The research explores the preparation of dimethylbis(α-lithiobenzyl)germane and its reactions, demonstrating its utility in the synthesis of various organometallic compounds (Akkerman & Bickelhaupt, 1988).

  • Chemical Reactions and Complexation : This study investigates the Lewis acid-base complexation reactions of dimethyl(diphenyl)germane with various donors, providing insights into the thermodynamics of complexation in solution. The research offers a systematic assessment of the interactions between dimethyl- and diphenylgermane compounds and chalcogen and pnictogen donors (Kostina, Singh, & Leigh, 2012).

  • Thermal Properties of Polymers : The thermal properties of poly(esters) containing silicon or germanium in the main chain, derived from compounds including bis(4-hydroxyphenyl)-dimethyl-germane, are explored. This research focuses on understanding the thermal behavior of these polymers using differential scanning calorimetry and dynamic thermogravimetry (Tagle, Terraza, Valenzuela, Leiva, & Urzúa, 2005).

  • Polycarbonate and Polythiocarbonate Synthesis : Dimethyl(diphenyl)germane is used in the synthesis of polycarbonates and polythiocarbonates derived from diphenols containing germanium and silicon. This study evaluates the effectiveness of phase transfer catalysis in the synthesis of these polymers (Tagle, Vega, Diaz, Radić, Gargallo, & Valenzuela, 2000).

Safety And Hazards

Safety data sheets suggest avoiding dust formation and avoiding breathing mist, gas, or vapors . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

dimethyl(diphenyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Ge/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOKZEXKYJMZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge](C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506390
Record name Dimethyl(diphenyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl(diphenyl)germane

CAS RN

7301-42-0
Record name Dimethyl(diphenyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl(diphenyl)germane
Reactant of Route 2
Dimethyl(diphenyl)germane
Reactant of Route 3
Dimethyl(diphenyl)germane
Reactant of Route 4
Dimethyl(diphenyl)germane
Reactant of Route 5
Dimethyl(diphenyl)germane
Reactant of Route 6
Dimethyl(diphenyl)germane

Citations

For This Compound
2
Citations
NA MINAEVA, C NA - 1977 - pascal-francis.inist.fr
Keyword (fr) SILANE ORGANIQUE GERMANE ORGANIQUE ARSINE ORGANIQUE STANNANE ORGANIQUE COMPOSE BENZENIQUE COMPOSE ALIPHATIQUE SATURE …
Number of citations: 0 pascal-francis.inist.fr
SB NAGELBERG, R CE, W BR, M KC - 1982 - pascal-francis.inist.fr
TRICARBONYLCHROMIUM COMPLEXES OF (CH3)2EAR2 LIGANDS (E=C, SI, GE, SN, AND PB; AR=C6H5, CH2C6H5, AND P-C6H4CH3) CNRS Inist Pascal-Francis CNRS Pascal …
Number of citations: 0 pascal-francis.inist.fr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.